![molecular formula C24H27N3O2S2 B2873815 2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide CAS No. 1207058-64-7](/img/structure/B2873815.png)
2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide
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Description
2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. DMXAA was first synthesized in 1993 by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown promise in cancer research due to their antitumor and cytotoxic activities. They can induce apoptosis in cancer cells and inhibit tumor growth. Some thiazole compounds have been found to be effective against specific types of cancer, such as prostate cancer .
properties
IUPAC Name |
2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S2/c1-17-3-4-18(2)19(13-17)15-30-24-26-21(16-31-24)14-23(28)25-20-5-7-22(8-6-20)27-9-11-29-12-10-27/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYYLLNQRAVASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide |
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